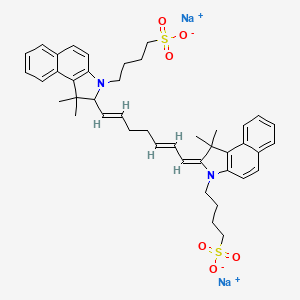

Dihydro Indocyanine Green Sodium Salt

Vue d'ensemble

Description

Dihydro Indocyanine Green Sodium Salt is a derivative of Indocyanine Green, a cyanine dye widely used in medical diagnostics. This compound is known for its near-infrared fluorescence properties, making it valuable in various imaging applications. The molecular formula of this compound is C43H48N2Na2O6S2, and it has a molecular weight of 798.96 g/mol .

Applications De Recherche Scientifique

Dihydro Indocyanine Green Sodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical assays.

Biology: Employed in cellular imaging to study biological processes.

Medicine: Utilized in diagnostic imaging, particularly in angiography and tumor detection.

Industry: Applied in the development of new imaging technologies and materials .

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

Dihydro Indocyanine Green Sodium Salt interacts with various biomolecules in the body. Following intravenous injection, it is rapidly bound to plasma proteins, of which albumin is the principal carrier (95%) . The nature of these interactions is primarily due to the compound’s structure and its affinity for certain proteins.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed in its role as a diagnostic agent. It is used for determining cardiac output, hepatic function, and liver blood flow . It influences cell function by providing a means of visualizing these physiological processes.

Molecular Mechanism

The mechanism of action of this compound involves its uptake from the plasma almost exclusively by the hepatic parenchymal cells and its secretion entirely into the bile . This process allows the compound to be used as an index of hepatic function.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving its use as a fluorescent probe . The compound shows greater physicochemical stability in aqueous solution when exposed to light at 37 °C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving rats, sentinel lymph nodes were visualized within minutes with the compound at a low dose (0.05 mg/kg) .

Metabolic Pathways

This compound is involved in metabolic pathways related to hepatic function. It is taken up from the plasma almost exclusively by the hepatic parenchymal cells and is secreted entirely into the bile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily through the vascular system due to its binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the hepatic parenchymal cells . This localization allows the compound to be used as an index of hepatic function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Indocyanine Green Sodium Salt involves the condensation of 1,1-dimethyl-3-(4-sulfobutyl)-2,3-dihydro-1H-benz[e]indole with 2,4,6-heptatrien-1-ylidene derivatives. The reaction typically occurs in the presence of a base such as sodium hydroxide and under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The final product is often lyophilized to obtain a stable powder form, which can be reconstituted for various applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: Substitution reactions can occur, particularly involving the sulfonate groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a base.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of sulfoxides or sulfones .

Comparaison Avec Des Composés Similaires

Indocyanine Green: The parent compound, widely used in medical diagnostics.

Fluorescein: Another fluorescent dye used in imaging but with different spectral properties.

Rhodamine: A fluorescent dye with applications in both biological and chemical research.

Uniqueness: Dihydro Indocyanine Green Sodium Salt is unique due to its enhanced stability and specific fluorescence properties in the near-infrared region. This makes it particularly valuable for deep tissue imaging, where other dyes may not perform as effectively .

Propriétés

IUPAC Name |

disodium;4-[2-[(1E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,5-dienyl]-1,1-dimethyl-2H-benzo[e]indol-3-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H52N2O6S2.2Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;;/h6,8-13,18-27,39H,5,7,14-17,28-31H2,1-4H3,(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2/b8-6+,23-9+,38-22+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMKDVKRPRLGDW-GFKHGPOOSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CCCC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(N(C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/CC/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50N2Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747647 | |

| Record name | Disodium 4-(2-{(1E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2-ylidene]hepta-1,5-dien-1-yl}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132970-51-4 | |

| Record name | Disodium 4-(2-{(1E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2-ylidene]hepta-1,5-dien-1-yl}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carbonitrile](/img/structure/B589350.png)